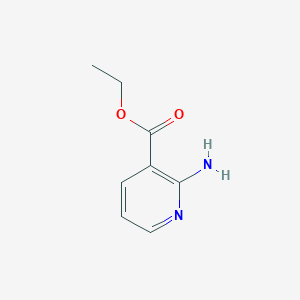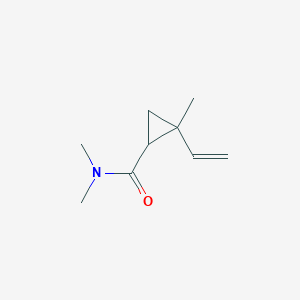
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4-Chloro-3-methylpyridin-1-oxide or CMPO. It is a chelating agent that is used in the separation and purification of rare earth elements and actinides. CMPO has shown promising results in scientific research, and its unique properties make it a valuable compound for further exploration.
Mécanisme D'action
The mechanism of action of CMPO involves its ability to form stable complexes with metal ions. This property makes it an effective chelating agent for the separation and purification of rare earth elements and actinides. In medical research, CMPO has been shown to inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Biochemical and Physiological Effects:
CMPO has been shown to have low toxicity and minimal side effects in laboratory experiments. It is rapidly metabolized and excreted from the body, making it a safe and effective compound for further exploration. In medical research, CMPO has been shown to have potential applications in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CMPO in laboratory experiments include its high selectivity and efficiency in separating and purifying rare earth elements and actinides. Its low toxicity and minimal side effects also make it a safe and effective compound for further exploration. However, the limitations of using CMPO include its high cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for research on CMPO, including its potential applications in medical research, environmental remediation, and nuclear fuel reprocessing. In medical research, CMPO may have applications in the treatment of cancer and other diseases. In environmental remediation, CMPO may be used to remove heavy metals and other pollutants from contaminated soil and water. In nuclear fuel reprocessing, CMPO may be used to improve the efficiency and safety of the process. Further research is needed to explore these potential applications and optimize the synthesis and use of CMPO.
Méthodes De Synthèse
The synthesis of CMPO involves the reaction of 4-chloro-3-methylpyridine with hydrogen peroxide in the presence of a catalyst. The process is usually carried out under controlled conditions, and the yield of the compound can be optimized by adjusting the reaction parameters.
Applications De Recherche Scientifique
CMPO has been extensively studied for its potential applications in various fields, including nuclear fuel reprocessing, environmental remediation, and medical research. In nuclear fuel reprocessing, CMPO is used as a solvent extraction agent to separate and purify rare earth elements and actinides from spent nuclear fuel. In environmental remediation, CMPO can be used to remove heavy metals and other pollutants from contaminated soil and water. In medical research, CMPO has shown promising results as a potential therapeutic agent for the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
108004-93-9 |
|---|---|
Nom du produit |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
Formule moléculaire |
C6H6ClNO2 |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
3-chloro-1-hydroxy-2-methylpyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c1-4-6(7)5(9)2-3-8(4)10/h2-3,10H,1H3 |
Clé InChI |
DTRFWUYAZPSHFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CN1O)Cl |
SMILES canonique |
CC1=C(C(=O)C=CN1O)Cl |
Synonymes |
4-Pyridinol, 3-chloro-2-methyl-, 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)




![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)